Fluorescein sodium
Overview
Description
Fluorescein sodium is a synthetic organic compound and a derivative of fluorescein. It is widely used as a fluorescent tracer in various scientific and medical applications. The compound is known for its bright green fluorescence when exposed to ultraviolet or blue light. This compound is commonly used in ophthalmology, optometry, and various diagnostic procedures due to its ability to highlight structures and fluids in the body.
Mechanism of Action
Target of Action
Uranine, also known as Soluble fluorescein or Fluorescein sodium, is primarily used as a tracer in various fields. In the oil and gas industry, it’s used to estimate residual oil saturation, indicate the location and orientation of fractures in tight reservoirs, identify and mark the direction of fluid flow in fractured deposits, locate faults and discontinuities, and measure fluid movement in injection wells during drilling . In hydrology, it’s used to locate leaks, check for leaks and determine water flow routes, and assess the impact of landfills on soil and groundwater quality .
Mode of Action
Uranine interacts with its targets by behaving in a mechanically similar manner to the tested substance, such as formation waters, oil, or gas . It significantly differs from them in terms of chemical properties, making it possible to identify them . Uranine dissolves easily in aqueous alkaline solutions as an ocular revealing agent, reacts to cobalt blue light at 465 to 490 nm, and fluoresces as brilliant green at 520 to 530 nm .
Pharmacokinetics
Approximately 80% of Uranine dye is attached to plasma proteins, principally albumin, after injection into the circulation . The dye is metabolized by both the liver and the kidneys and is excreted in the urine within 24 to 36 hours . These ADME properties impact the bioavailability of Uranine, allowing it to be used effectively as a tracer in various applications.
Result of Action
The primary result of Uranine’s action is its ability to act as a tracer. When used in this capacity, it allows scientists and researchers to track the movement of other substances, such as formation waters, oil, or gas . This can provide valuable information about the behavior of these substances in various environments.
Action Environment
The action, efficacy, and stability of Uranine can be influenced by several environmental factors. For instance, Uranine is known to be pH sensitive, photochemically unstable, and heat sensitive . Furthermore, its fluorescence measurements can be influenced by microorganisms and/or if fluorescent siderophores (e.g., pyoverdines) produced by microorganisms in groundwater . Additionally, fundamental problems encountered in the use of Uranine are its instability and decomposition under the influence of heat, salinity, and the pH and composition of the solution in which it occurs .
Biochemical Analysis
Biochemical Properties
Uranine is known to be pH sensitive, photochemically unstable, and heat sensitive . It interacts with various biomolecules, including enzymes and proteins. For instance, it has been observed that uranine could potentially be degraded by microorganisms . Moreover, fluorescent siderophores (e.g., pyoverdines) produced by microorganisms in groundwater could influence uranine measurements in groundwater investigations .
Cellular Effects
Uranine has significant effects on various types of cells and cellular processes. Approximately 80% of uranine dye is attached to plasma proteins, principally albumin, after injection into the circulation . The dye is metabolized by both the liver and the kidneys and is excreted in the urine within 24 to 36 hours .
Molecular Mechanism
Uranine’s mechanism of action is primarily based on its fluorescence properties. This molecule’s fluorescence is highly strong; peak excitation occurs at 494 nm and peak emission occurs at 521 nm . At 460 nm, uranine exhibits an isosbestic point (equivalent absorption for all pH levels) .
Temporal Effects in Laboratory Settings
In laboratory experiments, uranine solutions have been known to occasionally show unpredictable flow behaviors . This could be due to the possible effect of light-induced density change .
Dosage Effects in Animal Models
While specific studies on the dosage effects of uranine in animal models are limited, animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
Uranine is involved in pyrimidine metabolism . It has been shown that active pyrimidine metabolism correlates with higher regenerative capacity .
Transport and Distribution
Uranine is used extensively as a diagnostic tool in the field of ophthalmology and optometry, where topical uranine is used in the diagnosis of corneal abrasions, corneal ulcers, and herpetic corneal infections . It is also used in the oil and gas industry as a tracer to estimate residual oil saturation, to indicate the location and orientation of fractures in tight reservoirs, to identify and mark the direction of fluid flow in fractured deposits, to locate faults and discontinuities, and to measure fluid movement in injection wells during drilling .
Subcellular Localization
Specific studies on the subcellular localization of uranine are limited. The subcellular localization of RNA and other molecules plays an important role in cell growth and development, cell differentiation, and inflammation, cell signal transduction, and transcriptional regulation . Similar principles may apply to the subcellular localization of uranine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein sodium is synthesized through the condensation of resorcinol and phthalic anhydride. The reaction typically involves heating the mixture to around 195 degrees Celsius in the presence of a catalyst such as zinc chloride. The resulting product is then purified through several steps, including precipitation, filtration, and recrystallization, to obtain the final compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous purification systems to ensure high yield and purity. The compound is then formulated into various forms, such as injectable solutions, topical solutions, and dye-impregnated paper strips .
Chemical Reactions Analysis
Types of Reactions
Fluorescein sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form fluorescein.
Reduction: The compound can be reduced to form leucofluorescein, which is non-fluorescent.
Substitution: Various substituents can be introduced into the this compound molecule to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Fluorescein
Reduction: Leucofluorescein
Substitution: Various substituted fluorescein derivatives
Scientific Research Applications
Fluorescein sodium has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent tracer to study chemical reactions and molecular interactions.
Biology: Employed in cell biology to stain cells and tissues for fluorescence microscopy.
Medicine: Widely used in ophthalmology for diagnosing corneal abrasions, ulcers, and retinal disorders.
Industry: Utilized in environmental studies to trace water flow and detect leaks in systems.
Comparison with Similar Compounds
Similar Compounds
Eosin Y: A red dye derived from fluorescein through bromination.
Rose Bengal: Another derivative of fluorescein, used in diagnostic procedures.
Rhodamine B: A fluorescent dye with similar applications but different spectral properties.
Uniqueness of Fluorescein Sodium
This compound is unique due to its high fluorescence intensity, water solubility, and safety profile. Unlike other dyes, it is widely used in medical diagnostics due to its minimal toxicity and rapid excretion from the body .
Properties
IUPAC Name |
disodium;2-(3-oxido-6-oxoxanthen-9-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)25-18-10-12(22)6-8-16(18)19(15)13-3-1-2-4-14(13)20(23)24;;/h1-10,21H,(H,23,24);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDNXYGOVLYJHP-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
2321-07-5 (Parent) | |
Record name | Fluorescein sodium [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
376.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluorescein, disodium salt is an orange-red to dark red powder. Water-soluble form of fluorescein. Odorless and almost tasteless. pH (5% solution) 7.8. May be sensitive to prolonged exposure to light and to heat., Orange-red hygroscopic solid; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] | |
Record name | FLUORESCEIN, DISODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20410 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fluorescein sodium | |
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URL | https://haz-map.com/Agents/18533 | |
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Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) | |
Record name | FLUORESCEIN, DISODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20410 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.601 (NTP, 1992) - Denser than water; will sink | |
Record name | FLUORESCEIN, DISODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20410 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
Negligible (NTP, 1992) | |
Record name | FLUORESCEIN, DISODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20410 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
518-47-8 | |
Record name | FLUORESCEIN, DISODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20410 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Fluorescein sodium [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLUORESCEIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X55PE38X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Melting Point |
599 to 743 °F (decomposes) (NTP, 1992) | |
Record name | FLUORESCEIN, DISODIUM SALT | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20410 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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